molecular formula C23H23BrN4 B12201106 N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12201106
M. Wt: 435.4 g/mol
InChI Key: QHHNYOJVXYDQNV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a bromophenyl hydrazine derivative with a suitable diketone, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may act as a competitive inhibitor of protein kinases by binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromophenyl and tert-butyl groups contribute to its stability and specificity in binding to molecular targets.

Properties

Molecular Formula

C23H23BrN4

Molecular Weight

435.4 g/mol

IUPAC Name

N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23BrN4/c1-15-21(16-8-6-5-7-9-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-12-10-17(24)11-13-18/h5-14,25H,1-4H3

InChI Key

QHHNYOJVXYDQNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)Br

Origin of Product

United States

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